

literature review of N-Cyclohexylhydrazinecarbothioamide research

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Compound of Interest

Compound Name: N-Cyclohexylhydrazinecarbothioamide

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An in-depth guide to the synthesis, biological activity, and experimental evaluation of **N-Cyclohexylhydrazinecarbothioamide** and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

N-Cyclohexylhydrazinecarbothioamide is a thiosemicarbazide derivative that serves as a versatile scaffold in medicinal chemistry. Its derivatives, particularly Schiff bases known as thiosemicarbazones, have garnered significant attention due to their wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] These compounds are synthesized through relatively straightforward condensation reactions and can be chelated with various metal ions to potentially enhance their therapeutic efficacy.[3] This technical guide provides a comprehensive review of the synthesis, characterization, and biological evaluation of **N-Cyclohexylhydrazinecarbothioamide** derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in this promising area.

Synthesis of N-Cyclohexylhydrazinecarbothioamide Derivatives

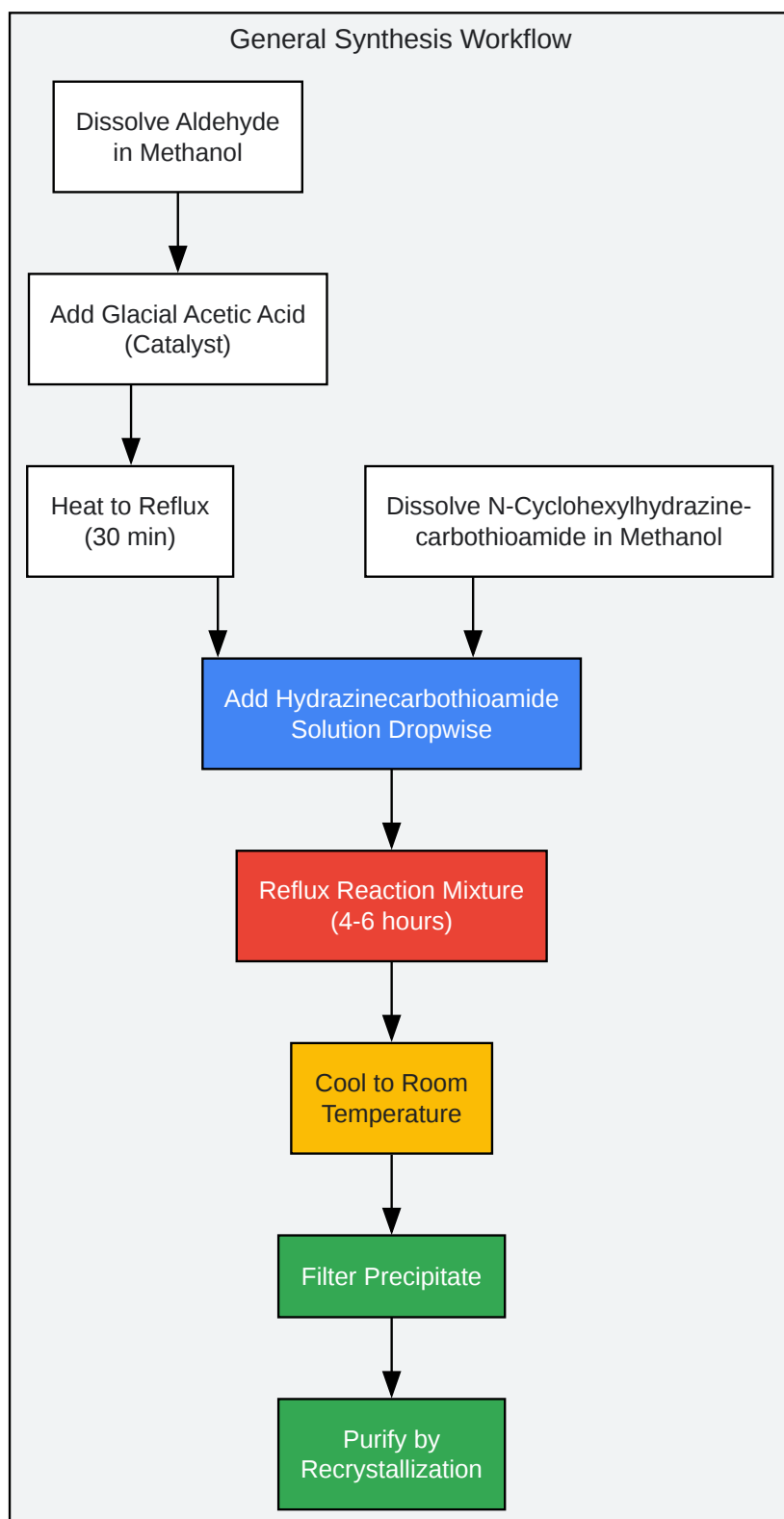
The primary method for synthesizing biologically active derivatives from **N-Cyclohexylhydrazinecarbothioamide** involves the formation of Schiff bases (thiosemicarbazones). This is achieved through a condensation reaction with various aldehydes or ketones.

General Experimental Protocol: Schiff Base Synthesis

A common and effective protocol for synthesizing thiosemicarbazones from **N-Cyclohexylhydrazinecarbothioamide** is as follows[3][4]:

- **Dissolution of Aldehyde:** An equimolar amount (e.g., 5.00 mmol) of a selected aldehyde (e.g., 5-(tert-butyl)-2-hydroxybenzaldehyde) is dissolved in a suitable solvent, typically methanol (15.0 mL).[3]
- **Addition of Catalyst:** A catalytic amount of glacial acetic acid (e.g., 0.20 mL) is added to the aldehyde solution. The mixture is then heated under reflux for approximately 30 minutes.[3]
- **Preparation of Hydrazinecarbothioamide Solution:** In a separate flask, an equimolar amount (e.g., 5.00 mmol) of **N-Cyclohexylhydrazinecarbothioamide** is dissolved in methanol (10.0 mL).[3]
- **Reaction:** The **N-Cyclohexylhydrazinecarbothioamide** solution is added dropwise to the heated aldehyde solution with continuous stirring.[3]
- **Reflux:** The resulting mixture is heated at reflux for several hours (typically 4-6 hours) to ensure the completion of the reaction.[3][5] Reaction progress can be monitored using thin-layer chromatography (TLC).[5]
- **Isolation and Purification:** After cooling to room temperature, the precipitated solid product is collected by filtration.[5] The crude product can then be purified by recrystallization from an appropriate solvent (e.g., a mixture of CHCl_3 and DMF).[3]

The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as FT-IR, ^1H -NMR, ^{13}C -NMR, and mass spectrometry.[5][6][7]



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A generalized workflow for the synthesis of thiosemicarbazones.

Biological Activities and Data

Derivatives of **N-Cyclohexylhydrazinecarbothioamide** have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

Several studies have evaluated the in vitro antiproliferative activity of these compounds against various human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

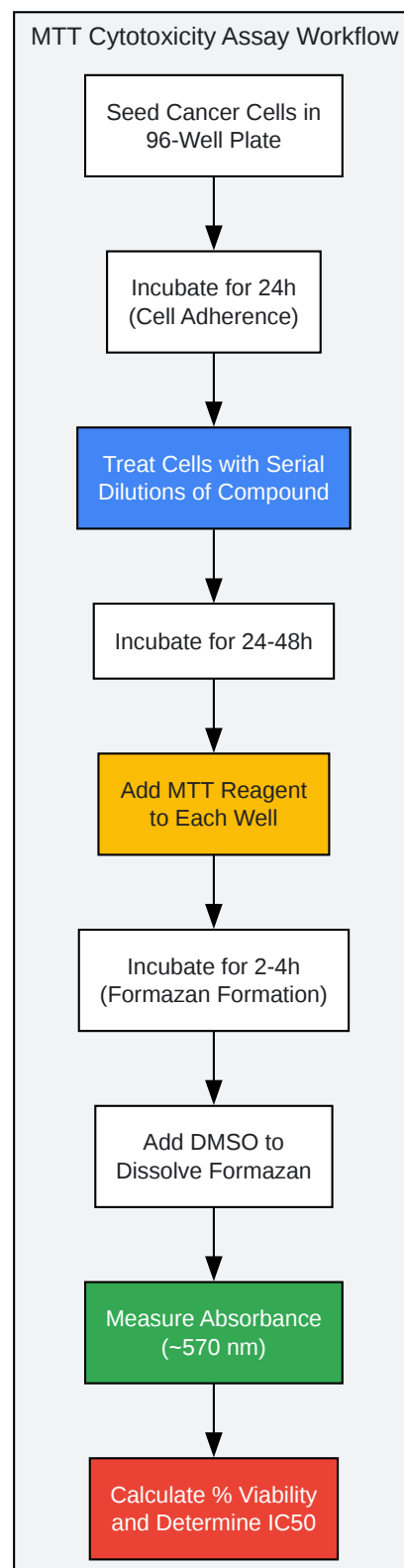
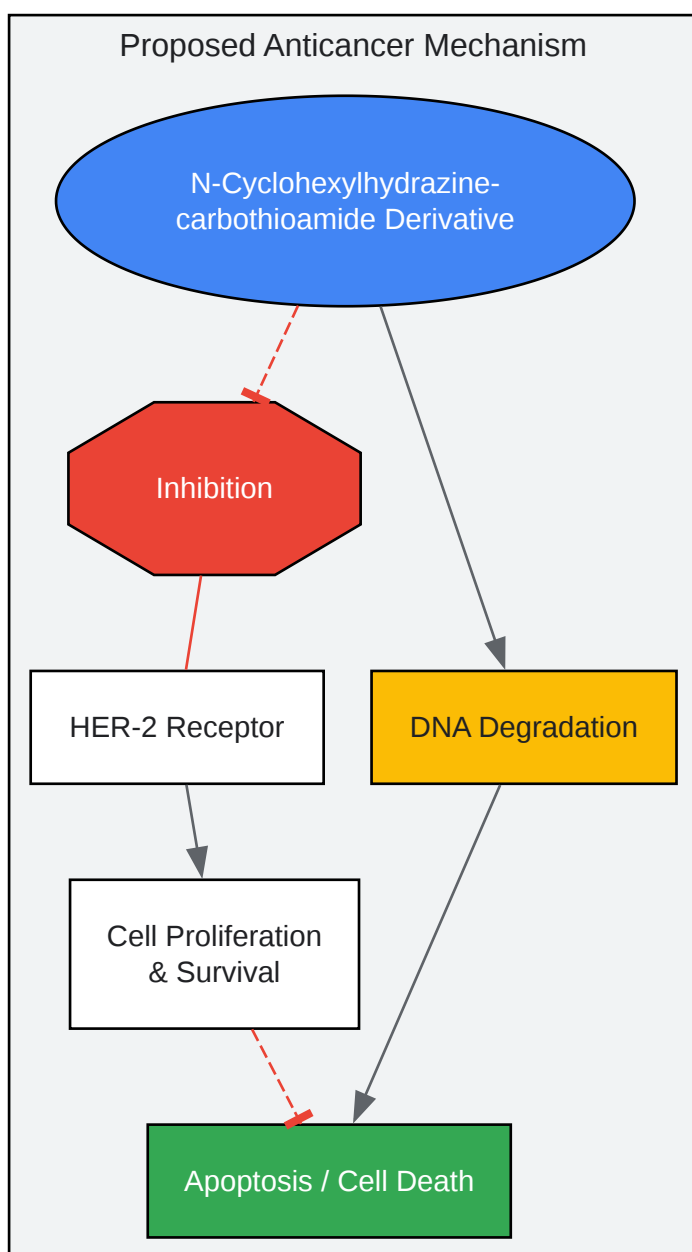
Lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides have shown notable activity against the HER-2 overexpressed breast cancer cell line SKBr-3.[6] One of the most potent compounds identified was (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide, which exhibited a lower IC₅₀ value than the standard chemotherapeutic drug 5-fluorouracil (5-FU).[6]

Table 1: In Vitro Anticancer Activity of **N-Cyclohexylhydrazinecarbothioamide** Derivatives

Compound ID	Substituent Group	Target Cell Line	IC ₅₀ (μM)	Reference
12	(2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)	SKBr-3 (HER-2+)	17.44 ± 0.01	[6]
C2	2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]	SKBr-3 (HER-2+)	25.6 ± 0.07	[6]
C10	2-cyclohexyl-N-[(Z)-(3-hydroxyphenyl)methylidene]	SKBr-3 (HER-2+)	> 25.6	[6]

| 5-FU | Standard Drug | SKBr-3 (HER-2+) | 38.58 ± 0.04 | [\[6\]](#) |

Data sourced from reference[\[6\]](#).



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